2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3,5-difluoroaniline with formaldehyde and 6-methoxyphenol under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis.
Chemical Reactions Analysis
2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol can be compared with other similar compounds, such as:
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.
2-{[(3,5-Difluorophenyl)amino]methyl}-4-methoxyphenol: The position of the methoxy group is different, which can influence the compound’s chemical properties and interactions.
2-{[(3,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol: The ethoxy group can alter the compound’s solubility and reactivity compared to the methoxy group.
Properties
Molecular Formula |
C14H13F2NO2 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
2-[(3,5-difluoroanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-7,17-18H,8H2,1H3 |
InChI Key |
JMUUAGBHRZNBGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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